N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1423035-12-4
VCID: VC2872691
InChI: InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3
SMILES: CCN(CC1CNCCO1)C2=NN=CC=C2
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

CAS No.: 1423035-12-4

Cat. No.: VC2872691

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine - 1423035-12-4

Specification

CAS No. 1423035-12-4
Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Standard InChI InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3
Standard InChI Key IRWWLJHHKPTRGB-UHFFFAOYSA-N
SMILES CCN(CC1CNCCO1)C2=NN=CC=C2
Canonical SMILES CCN(CC1CNCCO1)C2=NN=CC=C2

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms in the ring. The addition of functional groups such as an ethyl group, morpholine moiety, and amine functionality enhances its chemical versatility and potential biological activity.

Potential Applications

Compounds with similar structures are often explored for:

  • Pharmaceutical development: Pyridazine derivatives are studied for antimicrobial, anticancer, and anti-inflammatory properties.

  • Material science: Functionalized pyridazines may serve as intermediates in polymer synthesis or as ligands in coordination chemistry.

General Synthetic Approach

The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine likely involves:

  • Formation of the pyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones or diesters.

  • Functionalization: Introduction of the morpholine moiety through nucleophilic substitution or reductive amination.

  • Ethylation: Alkylation of the amine group using ethyl halides under basic conditions.

Example Reaction Scheme

StepReagents/ConditionsProduct
1Hydrazine + α-diketonePyridazine derivative
2Pyridazine + Morpholine (via reductive amination)Morpholine-functionalized pyridazine
3Ethyl halide + Morpholine-functionalized pyridazineFinal compound

Biological Activity

While specific data for this compound is unavailable, similar pyridazine derivatives exhibit:

  • Enzyme inhibition: Some pyridazines act as kinase inhibitors or enzyme modulators.

  • Antimicrobial properties: Effective against bacterial and fungal strains.

  • Anticancer potential: Targeting cell proliferation pathways.

Further studies involving computational docking, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, and in vitro assays would be required to validate its activity.

Analytical Characterization

To confirm the identity and purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, the following techniques are typically employed:

Spectroscopic Methods

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the pyridazine ring, morpholine moiety, and ethyl group.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups such as -NH, -CH₂-, and aromatic systems.

Chromatographic Techniques

  • HPLC or GC-MS: For purity analysis and separation of isomers.

  • TLC (Thin Layer Chromatography): For quick monitoring during synthesis.

Potential Research Directions

Given its structural framework, future research could focus on:

  • Pharmacological Testing:

    • Screening for antimicrobial or anticancer activities.

    • Evaluating its interaction with biological targets such as enzymes or receptors.

  • Material Applications:

    • Exploration as a ligand in coordination chemistry.

    • Investigation into its electronic properties for optoelectronic devices.

  • Derivatization:

    • Modifying functional groups to enhance solubility or bioavailability.

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